molecular formula C8H10N4S B2834284 N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 926212-55-7

N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2834284
CAS No.: 926212-55-7
M. Wt: 194.26
InChI Key: ILOPDCTYPQCQEK-UHFFFAOYSA-N
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Description

“N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine” is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are important in medicinal chemistry as they are structural analogs of purines and have various biological activities .


Synthesis Analysis

The compound can be synthesized from the commercially available methyl 2-aminothiophene-3-carboxylate and formimidamide through three steps including condensation reaction, chlorination, and nucleophilic substitution . The total yield of the three steps was 54% .


Molecular Structure Analysis

Thieno[3,2-d]pyrimidin-4-amines inhibit Cyt-bd, and an initial structure–activity-relationship (SAR) of 13 compounds in three mycobacterial strains: Mycobacterium bovis BCG, Mycobacterium tuberculosis H37Rv and Mycobacterium tuberculosis clinical isolate N0145 in an established ATP depletion assay with or without the cytochrome bcc: aa3 (QcrB) inhibitor Q203 .


Chemical Reactions Analysis

In the synthesis of thieno[3,2-d]pyrimidin-4-amine derivatives, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The reaction involved heating thiophene-2-carboxamides in formic acid .


Physical and Chemical Properties Analysis

The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has a MIC 90 value of 0.488 µM and was non-cytotoxic to the Vero cell line . Moreover, all the potent compounds from this series have a ClogP value less than 4 and molecular weight < 400; thus, likely to maintain drug-likeness during lead optimization .

Scientific Research Applications

Synthesis and Chemical Properties

N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine and its derivatives are notable for their synthetic versatility and potential in various chemical applications. Researchers have developed efficient and high-yield methods for synthesizing various thieno[2,3-d]pyrimidine derivatives, which are crucial in medicinal chemistry and material science. For instance, a convenient, solvent-free synthesis method for thieno[2,3-d]pyrimidin-4(3H)-ones has been established, yielding a variety of derivatives with different substituents in high yields. This method's efficiency and environmental friendliness make it significant for industrial applications (Pokhodylo et al., 2015).

Biological and Pharmacological Research

The thieno[2,3-d]pyrimidin-4-amine framework is a key structure in various pharmacologically active compounds. Studies have shown that derivatives of this compound exhibit significant biological activities, such as antitumor properties and kinase inhibition. For example, a series of thieno[2,3-d]pyrimidin-4-amines have been synthesized and identified as potent inhibitors of specific kinases, indicating their potential in developing new therapeutic agents (Guillon et al., 2013). Additionally, certain derivatives have demonstrated notable antitumor activity, suggesting their potential use in cancer treatment (Sirakanyan et al., 2019).

Antioxidant Activity

Compounds derived from thieno[2,3-d]pyrimidin-4-amine have shown promising antioxidant activity. A study on N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives revealed significant radical scavenging activity, indicating their potential as antioxidants (Kotaiah et al., 2012).

Antimicrobial Activity

Several studies have reported the antimicrobial potential of thieno[2,3-d]pyrimidin-4-amine derivatives. For example, synthesized tricyclic compounds based on this structure exhibited significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Mittal et al., 2011).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine has been reported to interact with Cyt-bd, an enzyme involved in the energy metabolism of Mycobacterium tuberculosis . The compound inhibits Cyt-bd, affecting the ATP production of the bacteria .

Cellular Effects

The compound’s interaction with Cyt-bd leads to a decrease in ATP production in Mycobacterium tuberculosis, affecting the bacteria’s energy metabolism . This can have significant effects on the bacteria’s cellular processes, potentially inhibiting its growth and proliferation .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of Cyt-bd . This inhibition disrupts the ATP production process, leading to a decrease in the energy available for the bacteria’s cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound on Mycobacterium tuberculosis have been observed over time in laboratory settings . The compound has been shown to have a consistent inhibitory effect on Cyt-bd, leading to a sustained decrease in ATP production .

Metabolic Pathways

This compound is involved in the energy metabolism pathway of Mycobacterium tuberculosis through its interaction with Cyt-bd . By inhibiting Cyt-bd, the compound disrupts the normal flow of this metabolic pathway .

Subcellular Localization

The subcellular localization of this compound is also not currently known. As the compound interacts with Cyt-bd, an enzyme involved in energy metabolism, it is likely that it is found in regions of the cell where this metabolic process takes place .

Properties

IUPAC Name

N'-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S/c9-2-3-10-7-6-1-4-13-8(6)12-5-11-7/h1,4-5H,2-3,9H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOPDCTYPQCQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=NC(=C21)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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